1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)-
CAS No.: 923583-80-6
Cat. No.: VC8321533
Molecular Formula: C14H11IN2O3S
Molecular Weight: 414.22 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- - 923583-80-6](/images/structure/VC8321533.png)
Specification
CAS No. | 923583-80-6 |
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Molecular Formula | C14H11IN2O3S |
Molecular Weight | 414.22 g/mol |
IUPAC Name | 1-(benzenesulfonyl)-3-iodo-5-methoxypyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C14H11IN2O3S/c1-20-10-7-12-13(15)9-17(14(12)16-8-10)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
Standard InChI Key | XASFIJCEMNQLQI-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 1-(benzenesulfonyl)-3-iodo-5-methoxypyrrolo[2,3-b]pyridine . Its structure consists of a fused bicyclic system: a pyrrole ring fused to a pyridine ring (pyrrolo[2,3-b]pyridine). Key substituents include:
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Iodine at the 3-position, contributing significant steric bulk and electrophilic character.
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Methoxy group (-OCH) at the 5-position, enhancing solubility and modulating electronic effects.
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Phenylsulfonyl group (-SOCH) at the 1-position, providing stability and influencing intermolecular interactions .
The SMILES notation accurately encodes its connectivity .
Property | Value | Source |
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Molecular Weight | 414.22 g/mol | PubChem |
XLogP3 | 3.7 (estimated) | PubChem |
Hydrogen Bond Donors | 0 | PubChem |
Hydrogen Bond Acceptors | 5 | PubChem |
The phenylsulfonyl group contributes to the molecule’s planar geometry, as evidenced by 3D conformational models . The iodine atom’s polarizability may enhance intermolecular interactions in crystalline phases.
Synthesis and Derivative Chemistry
Synthetic Routes
Although no direct synthesis protocol for 3-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is published, analogous compounds suggest a multi-step approach:
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Core Formation: Construct the pyrrolo[2,3-b]pyridine scaffold via cyclization reactions, such as the Gould-Jacobs reaction or metal-catalyzed cross-couplings .
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Functionalization:
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Sulfonylation: Protect the 1-position nitrogen with benzenesulfonyl chloride in the presence of a base like potassium tert-butoxide .
A related synthesis for 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 937012-11-8) achieved 95% yield using benzenesulfonyl chloride and potassium tert-butylate in tetrahydrofuran , suggesting similar conditions could apply.
Derivative Development
Modifications to the core structure have been explored for biological activity. For instance:
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FGFR Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives bearing substituents at the 5-position show nanomolar inhibition of fibroblast growth factor receptors (FGFR1–3) . The methoxy group in 3-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may similarly interact with hydrophobic pockets in kinase domains .
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Anticancer Agents: Structural analogs with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit antiproliferative effects in breast cancer cells .
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